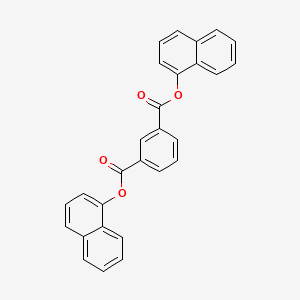
Dinaphthalen-1-yl benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-1-yl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two naphthalene rings attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific details on industrial production methods are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
Dinaphthalen-1-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings .
Applications De Recherche Scientifique
Dinaphthalen-1-yl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of dinaphthalen-1-yl benzene-1,3-dicarboxylate involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include signal transduction, molecular recognition, and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dicarboxylate: Similar in structure but with carboxylate groups at the 1 and 4 positions.
Benzene-1,2-dicarboxylate: Carboxylate groups at the 1 and 2 positions.
Benzene-1,3,5-tricarboxylate: Contains three carboxylate groups at the 1, 3, and 5 positions.
Uniqueness
Dinaphthalen-1-yl benzene-1,3-dicarboxylate is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. This structural feature enhances its potential for specific applications in materials science and molecular recognition .
Propriétés
Numéro CAS |
477773-59-4 |
|---|---|
Formule moléculaire |
C28H18O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
dinaphthalen-1-yl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)28(30)32-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H |
Clé InChI |
BTGKSZSRCPEZLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
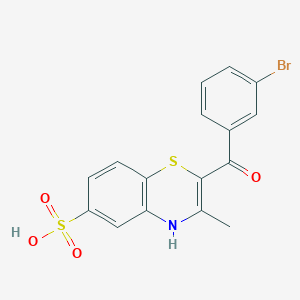
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
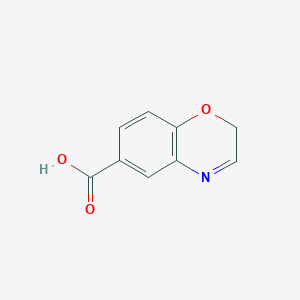
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
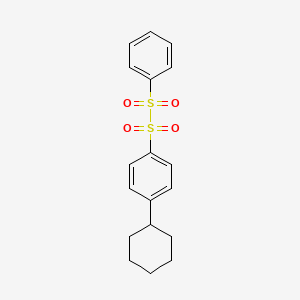
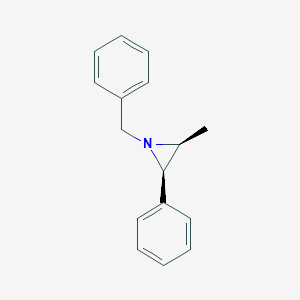
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)


